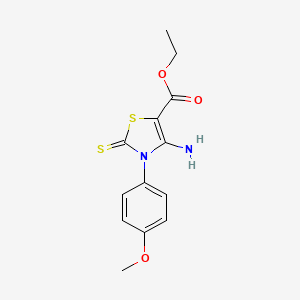![molecular formula C21H19N5O4S B11605724 4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11605724.png)
4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antimalarial, and antileishmanial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including electrophilic aromatic substitution and hydrazine coupling reactions . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or hydrazines .
Aplicaciones Científicas De Investigación
. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities, making it a potential candidate for drug development . Additionally, its unique structure allows it to interact with various biological targets, making it useful in studying molecular mechanisms and pathways .
Mecanismo De Acción
The mechanism of action of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways . It is believed to inhibit key enzymes and proteins involved in the survival and proliferation of pathogens, such as Leishmania and Plasmodium species . The compound’s ability to form stable complexes with these targets disrupts their normal function, leading to the inhibition of disease progression .
Comparación Con Compuestos Similares
Compared to other sulfonamide derivatives, 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE stands out due to its unique structure and enhanced biological activity . Similar compounds include sulfamethoxazole, sulfadiazine, and sulfapyridine, which are also known for their antibacterial and antimalarial properties . the presence of the hydrazine and pyridine moieties in this compound provides additional sites for interaction with biological targets, potentially increasing its efficacy and specificity .
Propiedades
Fórmula molecular |
C21H19N5O4S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
4-[[5-cyano-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)pyridin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N5O4S/c1-14-18(13-22)20(27)26(12-11-15-5-3-2-4-6-15)21(28)19(14)25-24-16-7-9-17(10-8-16)31(23,29)30/h2-10,27H,11-12H2,1H3,(H2,23,29,30) |
Clave InChI |
OLUBGBQJCVVKAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=C1C#N)O)CCC2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11605675.png)
![ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11605680.png)
![N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11605682.png)
![N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine](/img/structure/B11605687.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B11605691.png)
![2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11605699.png)
![4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11605706.png)
![N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11605719.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11605739.png)
![methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11605741.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605744.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11605751.png)
